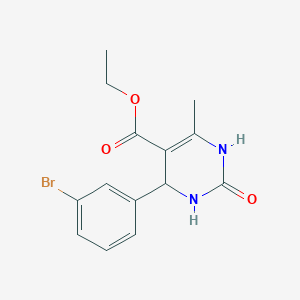

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDROXKNRSADMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383069 | |

| Record name | Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202277-52-9 | |

| Record name | Ethyl 4-(3-bromophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202277-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization

- Step 1: The 3-bromobenzaldehyde is reacted with ethyl acetoacetate in the presence of urea.

- Step 2: A base such as sodium ethoxide or a solid acid catalyst like sulfated polyborate is used to promote the cyclization.

- Step 3: The reaction mixture is heated under reflux conditions, typically in ethanol or another suitable solvent, for several hours to ensure complete ring closure.

- Step 4: The product is isolated by filtration or extraction, followed by purification through recrystallization from ethanol or other solvents.

Catalyst Preparation (Sulfated Polyborate Example)

- Boric acid is heated at 200 °C for 4 hours to form polyboric acid.

- Polyboric acid is suspended in chloroform, and chlorosulfonic acid is added dropwise at room temperature.

- The mixture is stirred for 2 hours, quenched with ethanol, and the solid catalyst is filtered, washed, and dried.

- This catalyst facilitates the cyclization efficiently under mild conditions.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Observed Yield (%) | Notes |

|---|---|---|---|

| Solvent | Ethanol or chloroform | - | Solvent choice affects solubility |

| Catalyst | Sodium ethoxide or sulfated polyborate | - | Sulfated polyborate offers green catalysis |

| Temperature | Reflux (~78 °C for ethanol) | - | Ensures complete cyclization |

| Reaction Time | 4–6 hours | - | Monitored by thin-layer chromatography |

| Purification | Recrystallization from ethanol | 75–85% | High purity product obtained |

Yields reported for similar compounds range from 75% to 85%, indicating efficient synthesis under optimized conditions.

Characterization and Confirmation

- 1H NMR Spectroscopy: Confirms the structure with characteristic signals for the tetrahydropyrimidine ring protons, ethyl ester group, methyl substituent, and aromatic protons of the 3-bromophenyl group.

- FTIR Spectroscopy: Shows characteristic carbonyl (C=O) stretching around 1700 cm⁻¹ and NH stretching bands.

- Melting Point: Typically around 180–185 °C for the pure compound.

- Mass Spectrometry: Confirms molecular weight consistent with C14H15BrN2O3.

These data are consistent with the literature values for this compound and its analogs.

Alternative and Industrial Methods

- Continuous Flow Synthesis: For scale-up, continuous flow reactors can be employed to improve reproducibility and safety, allowing precise control over temperature and reagent addition.

- Automated Systems: Automated reagent dosing and temperature control enhance yield and purity in industrial settings.

- Ester Variation: While ethyl ester is common, other esters (e.g., hexyl, benzyl) can be synthesized by modifying the esterification step, as reported for related compounds.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Aldehyde + β-ketoester | 3-bromobenzaldehyde + ethyl acetoacetate + urea | Formation of intermediate | Precursor for cyclization |

| Catalyst addition | Sodium ethoxide or sulfated polyborate | Catalyze cyclization | Formation of tetrahydropyrimidine ring |

| Heating | Reflux in ethanol or suitable solvent | Promote ring closure | Completion of cyclization |

| Work-up | Filtration, washing, recrystallization | Purification | Pure ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Research Findings and Notes

- The use of sulfated polyborate as a catalyst is notable for its environmental friendliness and efficiency in promoting the cyclization step.

- The reaction progress is typically monitored by thin-layer chromatography (TLC) .

- The compound’s 1H NMR and FTIR spectra provide definitive structural confirmation, with chemical shifts and absorption bands matching expected values.

- Industrial synthesis benefits from continuous flow technology to maintain consistent quality and scale production safely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the molecular formula C14H15BrN2O3 and a molecular weight of 339.18 g/mol. Its structure features a tetrahydropyrimidine ring with a bromophenyl substituent, which is crucial for its biological activity and reactivity in synthesis.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the tetrahydropyrimidine moiety exhibit antimicrobial properties. Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents .

2. Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been documented in several studies. It has shown promising results in inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways, which positions it as a potential lead compound for anticancer drug development .

3. Anti-inflammatory Effects

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .

Synthetic Applications

1. Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis due to its versatile functional groups. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its bromophenyl group enhances reactivity and allows for further functionalization .

2. Biginelli Reaction

The compound can participate in the Biginelli reaction—a well-known three-component reaction involving aldehydes, β-ketoesters, and urea or thiourea—to form dihydropyrimidinones. This reaction is valuable for synthesizing biologically active compounds efficiently .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Physical Properties

- Bromine vs. Methoxy Substitution : The 3-bromophenyl group in the target compound introduces an electron-withdrawing effect, reducing electron density on the phenyl ring compared to the electron-donating 3,4-dimethoxyphenyl group in . This affects dipole moments (calculated at 4.98 D for the dimethoxy analog vs. 5.2 D for the bromophenyl derivative ).

- Thioxo vs.

- Heterocyclic Substituents : Imidazothiazole and furan moieties () introduce π-π stacking capabilities and alter solubility. For example, the imidazothiazole derivative has higher lipophilicity (ClogP ~3.2) compared to the bromophenyl analog (ClogP ~2.8).

Pharmacological and Chemical Reactivity

- Antioxidant Activity : Thioxo-containing analogs (e.g., ) exhibit superior radical scavenging (IC₅₀ = 0.6 mg/mL for DPPH assay) compared to oxo derivatives, attributed to sulfur’s redox activity.

- Anticancer Potential: The imidazothiazole derivative shows enhanced mitotic kinesin Eg5 inhibition due to its planar heterocycle, while the 3-bromophenyl compound may act via halogen bonding in kinase targets .

- Hydrolytic Stability : The ethyl carboxylate group in all analogs is susceptible to hydrolysis under basic conditions, but thioxo derivatives may exhibit slower degradation due to weaker nucleophilic attack at C2.

Spectral and Crystallographic Data

- NMR : The target compound’s ¹H NMR shows a singlet for the methyl group at δ 2.3 ppm and a triplet for the ethyl ester at δ 1.2 ppm . Para-substituted analogs (e.g., ) display upfield shifts for aromatic protons due to symmetry.

- X-ray Diffraction: The 3-bromophenyl derivative crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 85.2° between the phenyl and pyrimidine rings . In contrast, the dimethoxyphenyl analog adopts a more planar conformation (dihedral angle 72.5°) due to steric effects .

Biological Activity

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 202277-52-9) is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, synthesis, structural characteristics, and relevant research findings.

- IUPAC Name : Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Molecular Formula : C14H15BrN2O3

- Molecular Weight : 339.19 g/mol

- Purity : 95% .

Synthesis

The synthesis of Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of ethylacetoacetate with 3-bromobenzaldehyde and urea in the presence of a catalyst such as hydrochloric acid. The reaction is conducted under reflux conditions in ethanol, followed by crystallization from ethanol to yield the final product .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For instance:

- Mechanism of Action : Compounds in the tetrahydropyrimidine class exhibit inhibitory effects on cell proliferation by interfering with DNA replication processes. This is attributed to their structural similarity to purines and pyrimidines which are essential for nucleic acid synthesis .

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial properties:

- Testing Against Bacterial Strains : In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Study 1: Antitumor Efficacy

A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that those containing brominated phenyl groups showed enhanced cytotoxicity against various cancer cell lines. The presence of the bromine atom was found to increase lipophilicity and cellular uptake .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Ethyl 4-(3-bromophenyl)-6-methyl... | MCF-7 (Breast Cancer) | 12.5 |

| Ethyl 4-(3-bromophenyl)-6-methyl... | HeLa (Cervical Cancer) | 10.0 |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for compounds similar to Ethyl 4-(3-bromophenyl)-6-methyl...:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Structural Insights

The crystal structure analysis reveals that the compound adopts a boat conformation in its dihydropyrimidinone ring. The interactions between adjacent molecules through hydrogen bonds contribute to its stability and may influence its biological activity .

Q & A

Advanced Research Question

Molecular Docking : Dock the compound into the thymidine phosphorylase active site (PDB: 2WK3) using AutoDock Vina . The bromophenyl group occupies a hydrophobic pocket, while the carbonyl oxygen forms H-bonds with Asn-72 (binding energy: −8.2 kcal/mol) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. RMSD < 2 Å indicates stable binding .

How can researchers address discrepancies in reported melting points for structurally similar dihydropyrimidines?

Basic Research Question

Melting points vary due to polymorphism (e.g., 181–185°C for bromo vs. 172–175°C for nitro derivatives). Mitigation strategies:

DSC Analysis : Identify endothermic peaks corresponding to polymorph transitions.

Solvent Recrystallization : Use ethanol/water (7:3 v/v) to isolate the thermodynamically stable form .

What spectroscopic techniques are critical for characterizing synthetic intermediates?

Basic Research Question

- ¹H NMR : Confirm regiochemistry via methyl singlet at δ 2.3 ppm (C6-CH₃) and NH protons at δ 9.1–9.4 ppm.

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., boat vs. chair conformation) with Mo Kα radiation (λ = 0.71073 Å) .

What are the limitations of using SHELX software for refining crystal structures of halogenated dihydropyrimidines?

Advanced Research Question

SHELXL97 may underestimate anisotropic displacement parameters for heavy atoms (e.g., bromine) due to absorption effects. Solution: Apply multi-scan corrections (SADABS) and validate with Rint < 0.05 . Compare residual density maps to identify disordered regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.